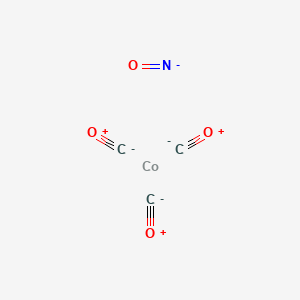
carbon monoxide;cobalt;nitroxyl anion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “carbon monoxide;cobalt;nitroxyl anion” is a coordination complex that involves carbon monoxide, cobalt, and the nitroxyl anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of metal nitrosyl complexes, including those involving cobalt, typically involves the direct reaction of nitric oxide with metal carbonyls. For example, cobalt tricarbonyl nitrosyl can be synthesized by reacting cobalt carbonyl with nitric oxide: [ \text{Co}_2(\text{CO})_8 + 2\text{NO} \rightarrow 2\text{CoNO(CO)}_3 + 2\text{CO} ] Other methods include the use of nitrosonium salts, nitrosyl halides, and nitrite salts .
Industrial Production Methods
Industrial production methods for such complexes often involve large-scale reactions under controlled conditions to ensure the purity and yield of the desired product. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of these processes.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The nitroxyl anion can be oxidized to form nitrosonium cation.
Reduction: The nitrosyl ligand can be reduced to form the nitroxyl anion.
Substitution: Ligand substitution reactions where carbon monoxide or nitroxyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents include nitric oxide, carbon monoxide, and various transition metal carbonyls. Reaction conditions often involve controlled atmospheres and specific temperature and pressure settings to drive the reactions to completion .
Major Products
Major products from these reactions include various cobalt-nitrosyl complexes, which can be further utilized in different chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, these complexes are used as catalysts in various reactions, including carbonylation and hydrogenation processes. They also serve as intermediates in the synthesis of other coordination compounds .
Biology and Medicine
In biology and medicine, cobalt-nitrosyl complexes have been studied for their potential therapeutic applications, including their role in nitric oxide delivery and their anti-inflammatory properties .
Industry
Industrially, these complexes are used in processes such as the Fischer-Tropsch synthesis for fuel production and in the development of advanced materials .
Wirkmechanismus
The mechanism of action of these complexes involves the coordination of carbon monoxide and nitroxyl anion to the cobalt center. This coordination affects the electronic properties of the metal center, enabling it to participate in various catalytic and redox reactions. The molecular targets and pathways involved include the activation of small molecules like carbon monoxide and nitric oxide, which can then participate in further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other metal carbonyl and nitrosyl complexes, such as iron carbonyl and nickel nitrosyl complexes .
Uniqueness
The uniqueness of the cobalt-nitrosyl complex lies in its ability to stabilize unusual oxidation states of cobalt and its versatile reactivity. Unlike other metal nitrosyl complexes, cobalt-nitrosyl complexes can participate in a wider range of chemical reactions due to the specific electronic properties of cobalt .
Conclusion
The compound “carbon monoxide;cobalt;nitroxyl anion” is a fascinating coordination complex with significant applications in chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it a valuable subject of study in various scientific fields.
Eigenschaften
IUPAC Name |
carbon monoxide;cobalt;nitroxyl anion |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCSGXJPONFHRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CoNO4- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Amino-5-[[1-(carboxymethylamino)-3-ethylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13401257.png)

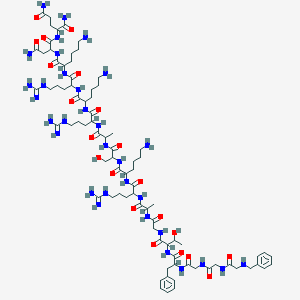
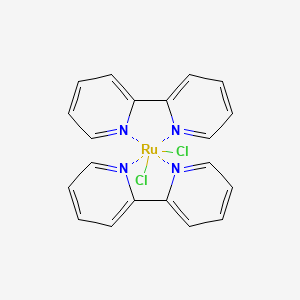
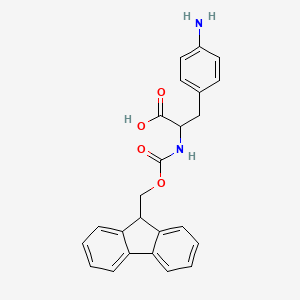
![(27Z,30Z)-18-[chloro(dideuterio)methyl]-18-deuterio-17,17-dideuteriooxyhexatriaconta-27,30-diene-16,19-dione](/img/structure/B13401271.png)
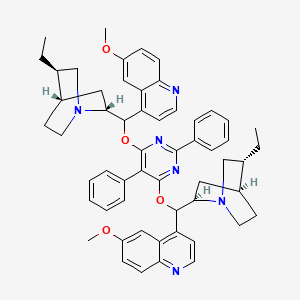
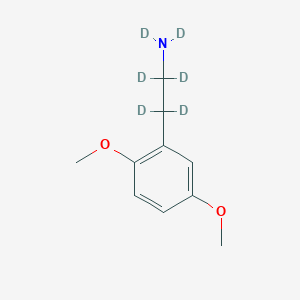

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13401309.png)

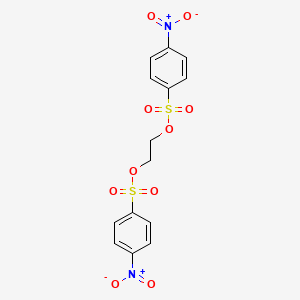

![3-(1,3-Benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13401331.png)
